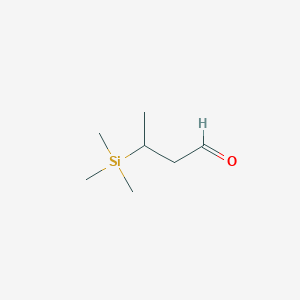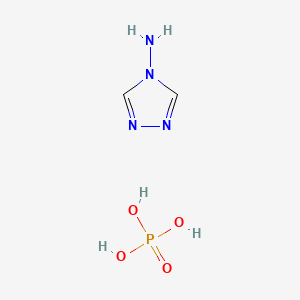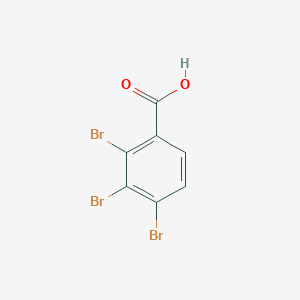
2-(4-Phenylphenyl)ethanol;sulfurous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylphenyl)ethanol; sulfurous acid is an organic compound that combines the structural features of both an alcohol and a sulfonic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a biphenyl structure. The sulfurous acid component introduces sulfonic acid functionality, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)ethanol typically involves the nucleophilic aromatic substitution of a biphenyl halide with an appropriate nucleophile, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reaction .
For the sulfurous acid component, the compound can be synthesized by the sulfonation of the hydroxyl-containing biphenyl derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized biphenyl derivatives.
Applications De Recherche Scientifique
2-(4-Phenylphenyl)ethanol; sulfurous acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Phenylphenyl)ethanol; sulfurous acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function . The biphenyl structure also allows for π-π interactions with aromatic compounds, further enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-2-ol: Similar structure but lacks the sulfonic acid functionality.
Phenylphenol: Contains a single phenyl group attached to a hydroxyl group.
Sulfonic acids: Compounds with similar sulfonic acid functionality but different aromatic structures.
Uniqueness
2-(4-Phenylphenyl)ethanol; sulfurous acid is unique due to its combination of a biphenyl structure with both hydroxyl and sulfonic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
37729-59-2 |
|---|---|
Formule moléculaire |
C28H30O5S |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)ethanol;sulfurous acid |
InChI |
InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3) |
Clé InChI |
YVVRNKQLJKBCOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


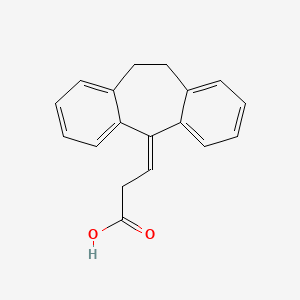
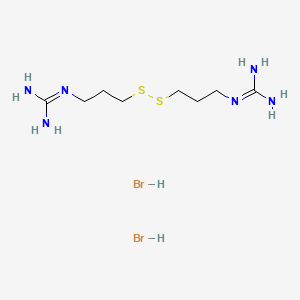
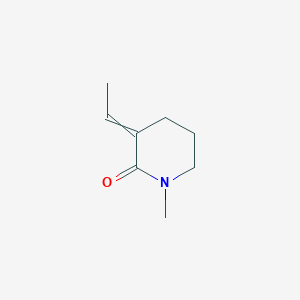
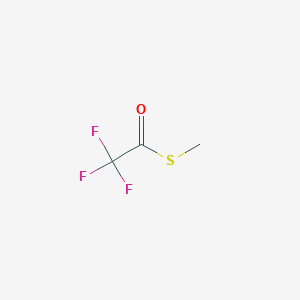
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
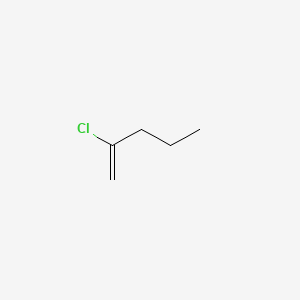
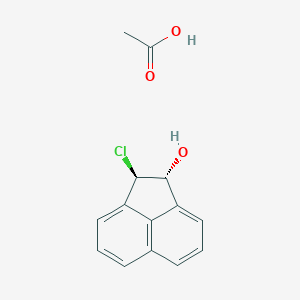
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
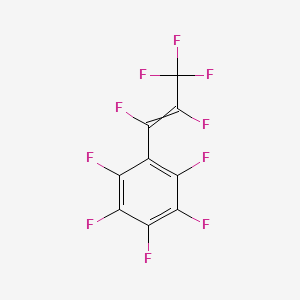
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
